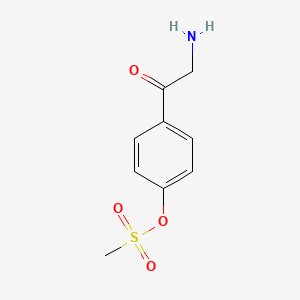

4-Glycylphenyl methanesulfonate

Description

Contextualizing 4-Glycylphenyl Methanesulfonate (B1217627) within Bioactive Molecules

The structure of 4-Glycylphenyl methanesulfonate features a methanesulfonate group attached to a phenyl ring, which in turn is linked to a glycyl moiety. This combination places it within the broader class of amino acid-conjugated sulfonates. Sulfonate esters are recognized as important functional groups in medicinal chemistry, often imparting desirable physicochemical properties to a molecule, such as improved water solubility or the ability to act as a leaving group in biological reactions. The presence of the glycyl group, the simplest amino acid, introduces a peptide-like character to the molecule. This can influence its interaction with biological targets, such as enzymes or transporters, that recognize amino acids or peptides.

Historical Perspective of Related Sulfonate Esters in Medicinal Chemistry

Sulfonate esters are not new to the field of medicinal chemistry; they are considered privileged structures due to their presence in numerous natural products and synthetic drugs. ambeed.com Historically, sulfonate esters have been employed for their diverse biological activities, including anticancer, antibacterial, antiviral, and enzyme inhibitory properties. ambeed.com Their utility also extends to their role as versatile synthetic intermediates in the creation of more complex molecules. For instance, aryl sulfonate esters have been key components in the development of novel compounds with potential therapeutic applications. The stability and reactivity of the sulfonate ester group can be fine-tuned through chemical modification, making it a valuable tool for medicinal chemists. ambeed.com

Significance of Glycyl-Containing Motifs in Prodrug Design and Peptidomimetics

The incorporation of a glycyl motif into a larger molecule is a well-established strategy in drug design, particularly in the development of prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The glycyl group can be attached to a drug molecule to improve its absorption, distribution, metabolism, or excretion (ADME) profile. For example, attaching a glycyl group can enhance a drug's solubility or its ability to be transported across cellular membranes by amino acid transporters.

Furthermore, glycyl-containing motifs are fundamental building blocks in peptidomimetics, which are compounds that mimic the structure and function of peptides. Peptidomimetics are designed to overcome some of the limitations of using peptides as drugs, such as their rapid degradation by enzymes. The glycyl group in this compound could, in principle, allow the molecule to interact with biological systems in a manner similar to a dipeptide, potentially targeting peptide-specific pathways or enzymes.

While detailed research findings on this compound are scarce, its chemical structure suggests a compound of interest for further investigation. The combination of a biologically active sulfonate ester scaffold with a prodrug-like glycyl motif presents a compelling case for its potential utility in chemical biology and medicinal chemistry research.

Physicochemical Properties of this compound

Due to the limited availability of experimental data for this compound, the following table presents predicted physicochemical properties. These values are computationally estimated and provide a theoretical profile of the compound.

| Property | Predicted Value |

| Molecular Formula | C9H11NO4S |

| Molecular Weight | 229.25 g/mol |

| XLogP3 | -0.9 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 4 |

| Exact Mass | 229.04087 g/mol |

| Topological Polar Surface Area | 95.9 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 278 |

Synthesis of Glycyl-Substituted Aromatic Scaffolds

The introduction of a glycyl moiety onto a phenyl ring is a key step in the synthesis of this compound and related structures. This can be achieved through various methods, with peptide coupling reactions being a cornerstone of this process.

1 Introduction of the Glycyl Moiety onto Phenyl Rings

The formation of a bond between a glycine (B1666218) unit and a phenyl ring can be accomplished through several synthetic strategies. One common method involves the reaction of an aniline (B41778) derivative with a glycine precursor. For example, N-(4-hydroxyphenyl)glycine can be synthesized by the reaction of p-aminophenol with chloroacetic acid. nih.gov This approach establishes the core glycyl-phenyl linkage.

Another strategy involves the modification of an existing functional group on the aromatic ring. For instance, a 4-aminophenyl derivative can be acylated with a protected glycine derivative. The synthesis of N-(4-acetylphenyl)glycine derivatives highlights the utility of a functional handle on the phenyl ring for further elaboration. researchgate.net

| Starting Material | Reagent | Product | Ref |

| p-Aminophenol | Chloroacetic acid | N-(4-hydroxyphenyl)glycine | nih.gov |

| 4-Aminoacetophenone | --- | N-(4-acetylphenyl)glycine derivatives | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

920804-48-4 |

|---|---|

Molecular Formula |

C9H11NO4S |

Molecular Weight |

229.26 g/mol |

IUPAC Name |

[4-(2-aminoacetyl)phenyl] methanesulfonate |

InChI |

InChI=1S/C9H11NO4S/c1-15(12,13)14-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6,10H2,1H3 |

InChI Key |

WPSHRBSOVNACTQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Glycylphenyl Methanesulfonate

2 Peptide Coupling Reactions for Glycylphenyl Linkages

Peptide coupling reactions are fundamental to forming the amide bond characteristic of the glycyl moiety. researchgate.net These reactions typically involve the activation of the carboxylic acid of glycine (B1666218), followed by reaction with an amino group on the phenyl ring. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

In the context of synthesizing 4-Glycylphenyl methanesulfonate (B1217627), a protected glycine (e.g., Boc-Gly-OH) would be coupled with a 4-aminophenyl methanesulfonate precursor. The choice of coupling reagent and reaction conditions is crucial to ensure high yield and purity. The synthesis of (4-alkoxyphenyl)glycinamides, for example, utilizes standard amide coupling reagents like EDC/HOBt to link a phenylglycine core to various amines. nih.gov

| Coupling Reagent | Key Feature | Application Example | Ref |

| EDC/HOBt | Forms an active ester to facilitate amide bond formation | Synthesis of (4-alkoxyphenyl)glycinamides | nih.gov |

| CDI | Forms an acylimidazolide intermediate | Synthesis of phenylglycinamide derivatives | nih.gov |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For 4-Glycylphenyl methanesulfonate, derivatization strategies can be systematically applied to its three primary components: the glycyl group, the phenyl ring, and the methanesulfonate ester.

Chemical Modifications of the Glycyl Group

Key modifications to the glycyl group include:

N-Alkylation and N-Acylation: The primary amine of the glycine can be alkylated or acylated to introduce various substituents. nih.gov N-alkylation can modulate the hydrogen-bonding capability and introduce lipophilic or charged groups. N-acylation can introduce a range of functional groups that can alter the electronic and steric properties of the molecule.

Amide Bond Modification: The amide bond itself can be a target for modification. For instance, replacement with a thioamide or a reduced amide can alter the bond's geometry and electronic character, impacting conformational preferences and metabolic stability.

Alpha-Carbon Substitution: The alpha-carbon of the glycine unit can be substituted with various alkyl or aryl groups. This modification directly impacts the steric bulk in the vicinity of the phenyl ring and can introduce chirality, which may be crucial for specific biological recognition.

| Modification Site | Type of Modification | Potential Impact on Properties | Example Substituents |

| Glycyl Amine | N-Alkylation | Altered hydrogen bonding, lipophilicity, and charge | Methyl, Ethyl, Benzyl |

| Glycyl Amine | N-Acylation | Modified electronic and steric properties | Acetyl, Benzoyl |

| Amide Bond | Isosteric Replacement | Altered bond geometry and electronics | Thioamide, Reduced Amide |

| Alpha-Carbon | Substitution | Increased steric bulk, introduction of chirality | Methyl, Phenyl |

Substituent Effects on the Phenyl Ring

The substitution pattern on the phenyl ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of this compound. pressbooks.pubnih.gov The nature and position of substituents can modulate the molecule's interaction with biological targets. researchgate.netrsc.org

Common derivatization strategies for the phenyl ring include:

Introduction of Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH3) or amino (-NH2) groups can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient biological targets. pressbooks.pub

Introduction of Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or cyano (-CN) decrease the electron density of the ring, which can alter binding affinities and metabolic pathways. pressbooks.pub

Halogenation: The introduction of halogens (F, Cl, Br) can modify the lipophilicity and metabolic stability of the compound. Fluorine, in particular, is often used to block sites of metabolic oxidation.

Positional Isomerism: Moving the glycyl and methanesulfonate groups to different positions on the phenyl ring (ortho or meta) would create isomers with distinct spatial arrangements of functional groups, which is a critical factor in determining biological activity.

| Substituent Type | Example Group | General Effect on Phenyl Ring | Potential Influence on Activity |

| Electron-Donating | -OCH3, -NH2 | Increases electron density | May enhance binding to electron-poor sites |

| Electron-Withdrawing | -NO2, -CN | Decreases electron density | May alter binding affinity and metabolism |

| Halogen | -F, -Cl | Modifies lipophilicity and metabolic stability | Can block metabolic oxidation |

| Positional Isomer | Ortho or Meta | Alters spatial arrangement of functional groups | Can significantly impact target binding |

Modifications of the Methanesulfonate Ester

The methanesulfonate group is a key functional group that can influence the solubility, stability, and biological activity of the parent molecule.

Strategies for modifying the methanesulfonate ester include:

Alkyl Chain Homologation: The methyl group of the methanesulfonate can be replaced with longer or branched alkyl chains (e.g., ethanesulfonate, propanesulfonate). This can alter the lipophilicity and steric profile of this part of the molecule.

Aryl Sulfonate Formation: Replacing the methyl group with an aryl group (e.g., benzenesulfonate, p-toluenesulfonate) introduces a larger, more rigid substituent that can participate in pi-stacking or other non-covalent interactions.

| Modification Type | Resulting Functional Group | Potential Change in Properties |

| Alkyl Chain Homologation | Ethanesulfonate, Propanesulfonate | Increased lipophilicity and steric bulk |

| Aryl Sulfonate Formation | Benzenesulfonate, p-Toluenesulfonate | Increased size and rigidity, potential for pi-stacking |

| Ester to Amide Conversion | Sulfonamide | Altered hydrogen bonding and electronic character |

Analytical Techniques for Compound Characterization and Purity Assessment

The definitive characterization and purity assessment of this compound and its derivatives are crucial for ensuring the reliability of biological and SAR data. A combination of spectroscopic and chromatographic techniques is typically employed.

Common Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. NMR provides detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the synthesized compounds. The chemical shifts of protons on the phenyl ring can also provide insights into the electronic effects of substituents. rsc.org

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a mass analyzer (e.g., Time-of-Flight, Quadrupole) are used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the primary methods for assessing the purity of the synthesized compounds. nih.govnih.govresearchgate.net By using a suitable stationary phase (e.g., C18) and mobile phase, these techniques can separate the target compound from starting materials, byproducts, and other impurities. The purity is typically determined by measuring the peak area of the main component relative to the total peak area at a specific wavelength using a UV detector.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the amide C=O stretch, N-H bonds, and the S=O stretches of the methanesulfonate group.

| Analytical Technique | Information Obtained | Application in Analysis of this compound |

| ¹H and ¹³C NMR | Molecular structure, connectivity, chemical environment of atoms | Confirmation of the synthesized structure, analysis of substituent effects on the phenyl ring. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern | Determination of the exact mass of the compound and its derivatives. |

| HPLC/UPLC | Purity, separation of components in a mixture | Assessment of the purity of the final product and intermediates. |

| Infrared (IR) Spectroscopy | Presence of functional groups | Confirmation of the presence of amide, amine, and sulfonate groups. |

Molecular Mechanisms and Biological Interactions

Investigation of Enzymatic Cleavage Pathways

The activation of a prodrug is a critical step in its mechanism of action. For compounds like 4-Glycylphenyl methanesulfonate (B1217627), which incorporates an amino acid moiety, enzymatic cleavage is a primary route of activation. This process is typically mediated by hydrolases, a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water.

Cathepsin B and Cathepsin L-Mediated Hydrolysis of Glycyl-Peptidyl Spacers

Cathepsins are a group of proteases found in lysosomes, and their activity is often upregulated in pathological conditions such as cancer. mdpi.com This overexpression makes them attractive targets for the site-specific activation of prodrugs. Cathepsin B and Cathepsin L, in particular, are known to cleave peptide linkers, which can be incorporated into prodrug design. nih.gov

The glycyl-peptidyl spacer in a compound like 4-Glycylphenyl methanesulfonate is a potential substrate for these enzymes. Research on other molecules has shown that specific peptide sequences are recognized and cleaved by Cathepsin B and L. For instance, the Gly-Phe-Leu-Gly (GFLG) peptide is a well-established Cathepsin B-sensitive linker used in drug delivery systems. mdpi.com Similarly, dipeptide linkers such as Valine-Citrulline (VC) are also efficiently cleaved by Cathepsin B. mdpi.com The enzymatic action of Cathepsin B on these linkers typically occurs at a specific amide bond, releasing the active drug. mdpi.com

The table below summarizes common Cathepsin B-cleavable peptide linkers and their characteristics, which provides a framework for understanding the potential hydrolysis of glycyl-peptidyl spacers.

| Linker Sequence | Cleavage Site | Key Features |

| Gly-Phe-Leu-Gly (GFLG) | Between Phe and Leu | Well-studied, used in various drug conjugates. mdpi.com |

| Val-Cit (VC) | Between Cit and the PABC spacer | High stability in plasma, efficient cleavage in lysosomes. mdpi.com |

| Phe-Lys | Not specified | Another dipeptide linker susceptible to Cathepsin B. |

Role of Hydrolases in the Release of Active Moieties from Prodrugs

The enzymatic activation of amino acid prodrugs is not limited to cathepsins. A broader range of hydrolases, including peptidases and esterases, can facilitate the release of the active drug. The specific enzymes involved depend on the nature of the chemical bond linking the amino acid promoiety to the parent drug. tandfonline.com For instance, amide bonds are generally more resistant to hydrolysis than ester bonds. tandfonline.com

The activation process is crucial for the therapeutic effect of the prodrug. tandfonline.com Ideally, an amino acid prodrug should remain stable in the gastrointestinal tract and systemic circulation, and then be rapidly converted to the active form at the target site. tandfonline.com This enzymatic conversion can be influenced by several factors, including the stereochemistry of the amino acid (L- or D-configuration) and the specific tissues where the activating enzymes are expressed. nih.gov Studies on various amino acid prodrugs have shown that the rate of enzymatic activation can be significantly faster in target cells compared to general circulation, leading to a localized therapeutic effect. nih.gov

Interaction with Molecular Targets and Biological Receptors

Once the active moiety is released, its therapeutic effect is determined by its interaction with specific molecular targets. For many anticancer agents, these targets are enzymes or receptors that are critical for cell proliferation and survival.

Exploration of Topoisomerase I Inhibition and Related Enzymes

Topoisomerase I is a vital enzyme involved in DNA replication and transcription. It relaxes supercoiled DNA by creating transient single-strand breaks. nih.gov Inhibition of this enzyme leads to the stabilization of the topoisomerase I-DNA cleavage complex, which ultimately results in DNA damage and cell death. nih.gov This mechanism makes topoisomerase I a key target for cancer therapy. nih.gov

Several small molecules have been developed as topoisomerase I inhibitors. These can be broadly categorized into camptothecin (B557342) derivatives and non-camptothecin inhibitors. nih.gov While there is no direct evidence in the provided search results linking this compound to topoisomerase I inhibition, the methanesulfonate group is present in some known topoisomerase I inhibitors. For example, exatecan mesylate is a potent inhibitor of this enzyme. nih.gov This suggests that a methanesulfonate-containing compound could potentially interact with this target.

The table below lists some examples of topoisomerase I inhibitors and their mechanisms.

| Inhibitor Class | Example | Key Mechanism |

| Camptothecins | Topotecan, Irinotecan | Stabilize the topoisomerase I-DNA cleavage complex. nih.gov |

| Indenoisoquinolines | Indotecan, Indimitecan | Non-camptothecin inhibitors that also trap the cleavage complex. nih.gov |

| Other | Exatecan mesylate | A potent non-camptothecin inhibitor. nih.gov |

Binding Affinity and Specificity Studies with Potential Protein Targets

The effectiveness of a drug is highly dependent on its binding affinity and specificity for its intended molecular target. nih.gov High binding affinity ensures that the drug can exert its effect at low concentrations, while high specificity minimizes off-target effects and associated toxicities. nih.gov

For small-molecule inhibitors, binding affinity is often quantified by the dissociation constant (Kd), which represents the concentration of the drug required to occupy 50% of the target protein's binding sites. nih.gov A lower Kd value indicates a higher binding affinity. Various biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), are used to measure these interactions. nih.gov

While specific binding affinity data for this compound is not available in the provided search results, the general principles of small-molecule-protein interactions would apply. acs.org The design of such molecules often involves creating a structure that is complementary to a specific binding pocket on the target protein, thereby maximizing favorable interactions and achieving high affinity and specificity. semanticscholar.org

Cellular Uptake Mechanisms and Intracellular Fate

For a drug to interact with intracellular targets, it must first cross the cell membrane. The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion and carrier-mediated transport. nih.gov For amino acid prodrugs, a key uptake mechanism is through amino acid and peptide transporters that are expressed on the cell surface. nih.gov

The human peptide transporter 1 (hPEPT1) is an important transporter for the uptake of di- and tripeptides in the intestine and is also overexpressed in some cancer cells. nih.gov Studies on amino acid ester prodrugs of antiviral drugs have shown that these compounds can be recognized and transported by hPEPT1, even in the absence of a true peptide bond. nih.govumich.edu This carrier-mediated uptake can significantly enhance the intracellular concentration of the drug compared to passive diffusion alone. mdpi.com

For example, the L-valyl ester of acyclovir was found to have a cellular uptake that was five times higher in cells overexpressing hPEPT1 compared to control cells. umich.edu Once inside the cell, the prodrug is rapidly hydrolyzed by intracellular enzymes to release the active parent drug. umich.edu This targeted uptake and intracellular activation is a key advantage of the amino acid prodrug approach. mdpi.com

The following table summarizes the cellular uptake characteristics of some amino acid prodrugs.

| Prodrug | Parent Drug | Transporter Involved | Outcome |

| L-Valyl ester of acyclovir | Acyclovir | hPEPT1 | 5-fold higher uptake in hPEPT1-expressing cells. umich.edu |

| L-Valyl ester of AZT | AZT | hPEPT1 | 3-fold higher cellular uptake than parent drug. umich.edu |

| Doxorubicin-Valine amide | Doxorubicin | Amino acid transporters | Enhanced cellular accumulation in cancer cells. mdpi.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidating Key Structural Determinants for Biological Activity

The biological activity of compounds centered around the 4-Glycylphenyl methanesulfonate (B1217627) backbone is intrinsically linked to its role as a serine protease inhibitor. The fundamental mechanism involves the interaction of the molecule with the active site of these enzymes, leading to their inactivation.

Contribution of the Glycyl Moiety to Potency and Selectivity

The glycyl moiety, or more broadly, an amino acid-like structure at this position, is crucial for the molecule's interaction with the specificity pockets of serine proteases. In more complex analogs like Nafamostat and Camostat, this part of the molecule is often replaced by a guanidinobenzoyl or amidinobenzoyl group, which are known to mimic the side chains of arginine or lysine (B10760008). nih.gov These positively charged groups form strong and stable binding interactions, such as salt bridges, with conserved aspartic acid residues (e.g., Asp435 in TMPRSS2) located in the S1 pocket of the protease. nih.govnih.gov This interaction is a primary determinant of the inhibitor's potency and its specificity for trypsin-like serine proteases, which preferentially cleave peptide bonds after basic amino acid residues. nih.govnih.gov

The phenyl ring of the glycylphenyl portion also plays a significant role by fitting into the hydrophobic S1 pocket of many serine proteases, further stabilizing the inhibitor-enzyme complex. youtube.com The substitution pattern on this ring can modulate the inhibitory activity and specificity. For instance, replacing the P1 residue of a protease inhibitor can dramatically alter its target profile, with basic residues like arginine or lysine conferring trypsin inhibitory activity. mdpi.com

Importance of the Methanesulfonate Ester as a Leaving Group or Activating Moiety

The ester linkage in the 4-Glycylphenyl methanesulfonate structure is a critical reactive element. In analogous compounds like Camostat, this ester bond is susceptible to hydrolysis by the catalytic serine residue (e.g., Ser195 in urokinase-type plasminogen activator or Ser441 in TMPRSS2) within the protease's active site. nih.govnih.govnih.gov This reaction leads to the formation of a covalent acyl-enzyme intermediate, where the guanidinobenzoyl portion remains attached to the serine residue, effectively inactivating the enzyme. nih.govnih.gov Thus, the ester acts as a "warhead," and its reactivity is a key factor in the mechanism of irreversible inhibition. nih.gov

The methanesulfonate portion of the molecule primarily serves as a counter-ion, forming a stable salt with the active pharmaceutical ingredient. nih.govnih.gov This is a common strategy in drug development to improve the physicochemical properties of a compound, such as its solubility and stability. youtube.comnih.gov While the methanesulfonate ion itself is not directly involved in the covalent modification of the enzyme, its presence is crucial for the formulation and delivery of the active inhibitor. nih.govnih.gov

Conformational Analysis and Ligand-Receptor Interactions

The three-dimensional conformation of inhibitors based on the this compound scaffold is a key determinant of their biological activity. Molecular docking and simulation studies of related compounds like Nafamostat and Camostat have provided detailed insights into their binding modes. nih.govnih.gov These studies reveal that the inhibitor typically binds in an extended conformation within the active site cleft of the protease. nih.gov

Design of Analogues and Bioisosteric Replacements

The development of novel and improved serine protease inhibitors often involves the rational design of analogues and the use of bioisosteric replacements to optimize potency, selectivity, and pharmacokinetic properties.

Rational Design Based on SAR Data

Structure-activity relationship data provides a roadmap for the rational design of more effective inhibitors. For example, knowing the importance of the basic group for S1 pocket binding, medicinal chemists can synthesize a series of analogues with different basic moieties to fine-tune the potency and selectivity. mdpi.comnih.gov The nature of the linker between the basic group and the reactive ester can also be modified to optimize the positioning of the "warhead" for covalent modification.

Furthermore, the phenyl ring can be substituted with various functional groups to explore additional interactions with the enzyme's active site or to modulate the electronic properties of the ester and thus its reactivity. mdpi.comnih.gov The goal of such rational design is to create a molecule that fits optimally into the active site, has the appropriate reactivity for enzyme inactivation, and possesses favorable drug-like properties. nih.govresearchgate.net

Computational Chemistry in Lead Optimization

Quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govnih.govu-tokyo.ac.jp These models can then be used to predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates and streamlining the drug discovery process. u-tokyo.ac.jp Bioisosteric replacement, the substitution of one functional group with another that has similar physicochemical properties, is a common strategy in lead optimization, and computational tools can help identify suitable replacements that may improve a compound's properties while maintaining its biological activity. researchgate.net

Predictive Modeling for Biological Activity

Predictive modeling has become an indispensable tool in modern drug discovery, allowing for the rational design and optimization of drug candidates, thereby reducing the time and cost associated with extensive experimental screening. nih.govnih.gov For compounds like this compound, these computational approaches are key to refining their inhibitory activity and selectivity towards specific serine proteases.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of novel compounds and in guiding the modification of existing ones to enhance their therapeutic properties. nih.govnih.gov

The development of a QSAR model typically involves a series of steps, starting with the collection of a dataset of molecules with known biological activities. researchgate.net For a compound like this compound, this would involve synthesizing and testing a series of analogs with variations in different parts of the molecule. The structures of these compounds are then represented by numerical values known as molecular descriptors, which can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D arrangement of the atoms.

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and polarizability.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule.

Once the descriptors are calculated, a mathematical equation is generated to model the relationship between these descriptors and the biological activity. nih.gov This equation can then be used to predict the activity of new, untested compounds.

In the context of serine protease inhibitors, QSAR studies have revealed several key structural features that influence inhibitory potency. For instance, a study on polyphenol fatty acid esters as serine protease inhibitors found that the number of hydrogen bond donors, molecular volume, and solvation energy were significant parameters for inhibiting urokinase, thrombin, and elastase, respectively. nih.govtandfonline.comresearchgate.net Another QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents highlighted that high polarizability, electronegativity, surface area contributions, and the presence of halogen atoms were positively correlated with activity. researchgate.net

For optimizing a lead compound like this compound, a QSAR model could be developed using a training set of its derivatives. The model would help identify which structural modifications are likely to improve its inhibitory activity against a target serine protease. For example, the model might suggest that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position could enhance its potency.

Table 1: Key Molecular Descriptors in QSAR and Their Significance

| Descriptor Category | Example Descriptors | Significance in Drug Design |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes molecular size, branching, and shape. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the fit of the molecule in the receptor's active site. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Hydrophobic | LogP, Molar Refractivity | Influences membrane permeability and hydrophobic interactions with the target. |

This systematic approach allows for the focused synthesis of compounds with a higher probability of success, accelerating the drug development process.

Pharmacophore modeling and molecular docking are powerful computational techniques that provide insights into the three-dimensional (3D) interactions between a drug molecule and its biological target. nih.govresearchgate.netchemrxiv.org These methods are crucial for understanding the binding mode of inhibitors and for designing new molecules with improved affinity and selectivity.

A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific receptor. chemrxiv.org These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the receptor's binding site (structure-based). researchgate.net For a compound like this compound, a pharmacophore model could be developed based on its co-crystal structure with a target serine protease or from a set of known active inhibitors. This model would serve as a 3D query to screen large compound libraries for new potential inhibitors that fit the required pharmacophoric features. nih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.govresearchgate.net In drug design, it is used to predict the binding mode and affinity of a ligand to a protein's active site. nih.gov For this compound, docking studies would involve placing the molecule into the active site of a target serine protease (e.g., trypsin, thrombin) and calculating the binding energy. nih.gov

The results of docking studies can reveal key interactions, such as:

Hydrogen bonds: These are crucial for the specific recognition between the inhibitor and the protein.

Electrostatic interactions: These involve charged groups on both the inhibitor and the protein.

By analyzing the docked pose of this compound, researchers can identify which parts of the molecule are making important contacts with the amino acid residues in the active site. This information is invaluable for designing new analogs with improved binding. For example, if a particular region of the molecule is not making optimal contact with a hydrophobic pocket in the receptor, modifications can be made to that region to improve the interaction.

A study on SARS-CoV-2 main protease inhibitors used pharmacophore modeling and docking to identify essential features for enzyme inhibition, such as two close hydrogen acceptor/donor atom pairs and an aromatic ring. chemrxiv.org Similarly, for this compound, these techniques would be applied to elucidate its binding mechanism and guide the design of more potent and selective serine protease inhibitors.

Based on a comprehensive search of publicly available scientific literature and databases, there is no specific preclinical efficacy or biological activity data available for the chemical compound “this compound.”

Therefore, it is not possible to generate an article with the requested detailed research findings, data tables, and specific section content for the following outline:

Preclinical Efficacy and Biological Activity Studies

Preclinical Efficacy and Biological Activity Studies

In Vivo Studies in Relevant Animal Models

Evaluation of Activity in Disease-Specific Models

Searches for this specific compound did not yield any published studies containing the necessary information, such as IC50 values, apoptosis or cell cycle analysis, enzyme inhibition data, or results from in vivo animal models. Without this foundational data, an accurate and informative article focusing solely on "4-Glycylphenyl methanesulfonate" cannot be constructed.

Research on 4-Glycylphenyl Methanesulfonate (B1217627) Remains Undisclosed

Consequently, an analysis of the correlation between its in vitro activity and in vivo findings cannot be performed. The scientific community has not yet published data that would allow for an examination of its biological effects in a laboratory setting versus its efficacy and behavior in living organisms.

This lack of information prevents the creation of a detailed article on its preclinical profile. Further research and publication are required to understand the potential therapeutic or biological relevance of this compound.

Advanced Research Methodologies and Techniques

Mass Spectrometry-Based Metabolomics for Pathway Elucidation

Mass spectrometry (MS)-based metabolomics is a powerful analytical approach used to identify and quantify the complete set of small-molecule metabolites within a biological system. This technique is instrumental in elucidating the metabolic pathways affected by a compound of interest. In the context of glycine (B1666218) derivatives, metabolomics can reveal how these compounds influence endogenous glycine and serine metabolism, which is crucial for numerous cellular processes, including nucleotide synthesis, redox balance, and neurotransmission. mdpi.comnih.govnih.gov

Untargeted metabolomics, in particular, allows for a comprehensive and unbiased analysis of all detectable metabolites in a sample. mdpi.comunc.edu This approach can uncover unexpected metabolic shifts induced by a test compound. For instance, studies on inhibitors of enzymes in the glycine cleavage system have utilized untargeted metabolomics to reveal the accumulation of specific glycine conjugates, providing a deeper understanding of the cellular response to the inhibition of glycine metabolism. nih.gov

The general workflow for an untargeted metabolomics study involves several key steps, as outlined in the table below.

Table 1: General Workflow for Untargeted Metabolomics

| Step | Description | Key Considerations |

|---|---|---|

| Sample Preparation | Extraction of metabolites from biological samples (e.g., cells, tissues, biofluids). | Choice of extraction solvent is critical to ensure a broad coverage of metabolites. |

| Data Acquisition | Analysis of metabolite extracts using high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.gov | The choice of chromatographic method and mass spectrometer settings influences the sensitivity and resolution of the analysis. nih.gov |

| Data Processing | Raw MS data is processed to detect peaks, align spectra, and identify features corresponding to individual metabolites. | Sophisticated bioinformatics tools are required for accurate data processing and to minimize false positives. |

| Statistical Analysis | Statistical methods are applied to identify metabolites that are significantly altered between different experimental groups (e.g., treated vs. untreated). | Multivariate statistical analyses, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), are commonly used. nih.gov |

| Metabolite Identification | Significantly altered features are identified by comparing their mass-to-charge ratio (m/z) and fragmentation patterns to spectral libraries and databases. nih.gov | The Metabolomics Standards Initiative (MSI) has established levels of confidence for metabolite identification. nih.gov |

| Pathway Analysis | Identified metabolites are mapped to known metabolic pathways to understand the biological processes affected by the compound. | Tools like MetaboAnalyst are used for pathway enrichment analysis. nih.gov |

High-Throughput Screening (HTS) for Lead Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a specific biological target. nih.govresearchgate.netsemanticscholar.org For compounds like glycine derivatives, HTS assays are crucial for discovering new modulators of glycine receptors or transporters, which are important targets for various neurological disorders. nih.govnih.gov

A variety of HTS assay formats can be employed, including biochemical assays that measure the direct interaction of a compound with a purified protein, and cell-based assays that assess the effect of a compound on cellular function in a more physiologically relevant context. nuvisan.com For instance, a common HTS approach for glycine transporters involves using fluorescent probes or radiolabeled ligands to measure the inhibition of glycine uptake into cells. nih.gov

The table below summarizes different HTS assay formats that could be applied to identify novel inhibitors of a glycine transporter.

Table 2: HTS Assay Formats for a Glycine Transporter

| Assay Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the transporter by a test compound. nih.gov | "Gold standard" for determining binding affinity. researchgate.net | Requires handling of radioactive materials; does not provide information on the functional effect of the compound. nih.gov |

| Fluorescent Substrate Uptake Assay | Measures the uptake of a fluorescently labeled substrate of the transporter into cells. Inhibition of uptake by a test compound results in a decrease in intracellular fluorescence. | Functional assay that directly measures transporter activity; amenable to automation. | Potential for interference from fluorescent compounds in the library. |

| Fluorescence Resonance Energy Transfer (FRET) Assay | Utilizes a FRET-based biosensor that changes its conformation and FRET signal upon substrate binding or transport. | Homogeneous "mix-and-read" format; high sensitivity. | Requires engineering of a specific biosensor for the target. |

| MS Binding Assays | Directly measures the binding of a compound to the target protein using mass spectrometry. nih.gov | Label-free; can identify novel chemical scaffolds. nih.gov | Lower throughput compared to some optical methods. |

Advanced Imaging Techniques for Tracking Compound Distribution

Understanding the biodistribution of a drug candidate is critical for assessing its efficacy and potential toxicity. Advanced imaging techniques allow for the visualization and quantification of a compound's localization in tissues and even within individual cells. For sulfonamide-containing compounds, specific imaging methods have been developed to track their distribution.

One innovative approach involves the use of functionalized hydrogel microparticles. researchgate.netacs.org These microparticles can be coated with a derivative of the sulfonamide drug and used in a competitive binding assay with the target enzyme immobilized on a surface. The binding of the microparticles can be visualized using microscopy, and the displacement by the free drug in a sample provides a quantitative measure of its concentration. acs.org

Another powerful technique is fluorescence microscopy, which can be used to visualize the uptake and subcellular localization of fluorescently labeled derivatives of the compound of interest. While this requires chemical modification of the parent compound, it can provide invaluable information on which cells and organelles the compound accumulates in.

The table below outlines some advanced imaging techniques applicable to studying the distribution of novel compounds.

Table 3: Advanced Imaging Techniques for Compound Distribution Studies

| Technique | Principle | Application |

|---|---|---|

| Fluorescence Microscopy | A fluorescently labeled analog of the compound is synthesized and its distribution is visualized in cells or tissues using a fluorescence microscope. | Subcellular localization studies; tracking compound uptake and efflux. |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry | A laser is used to desorb and ionize molecules from a thin tissue section, and a mass spectrometer is used to generate an image of the spatial distribution of specific molecules, including the drug and its metabolites. | Mapping drug and metabolite distribution in tissues without the need for labeling. |

| Positron Emission Tomography (PET) | A radiolabeled version of the compound is administered, and its distribution and accumulation in different organs are monitored in vivo using a PET scanner. | Whole-body biodistribution studies in living animals and humans. |

| Soft Colloidal Probe Biosensing | Functionalized microparticles are used as sensor probes to detect the presence of the compound through competitive binding interactions, which are monitored by microscopy. researchgate.netacs.org | Quantification of the compound in biological or environmental samples. researchgate.net |

Gene Expression Profiling and Proteomics in Response to Compound Treatment

Gene expression profiling and proteomics are "omics" technologies that provide a global view of the changes in messenger RNA (mRNA) transcripts and proteins, respectively, in response to treatment with a compound. These techniques are invaluable for understanding a compound's mechanism of action, identifying biomarkers of its activity, and uncovering potential off-target effects. frontlinegenomics.com

For compounds that interact with glycine metabolic pathways, these approaches can reveal the downstream consequences of modulating these pathways. For example, a proteomics study might identify changes in the expression of enzymes involved in one-carbon metabolism or amino acid biosynthesis following treatment with a glycine analog. nih.gov Similarly, gene expression profiling could highlight the upregulation of stress response genes or the downregulation of proliferation-related genes.

The general workflow for a proteomics study to investigate the effects of a compound is described in the table below.

Table 4: General Workflow for a Comparative Proteomics Study

| Step | Description | Common Techniques |

|---|---|---|

| Sample Preparation | Cells or tissues are treated with the compound or a vehicle control, and proteins are extracted and digested into peptides. | Lysis buffers, protein quantification assays, in-solution or in-gel digestion with trypsin. |

| Peptide Separation and Mass Spectrometry | The complex mixture of peptides is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). | Nano-LC coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). |

| Protein Identification and Quantification | The MS/MS spectra are searched against a protein database to identify the corresponding peptides and proteins. The relative abundance of each protein is quantified across the different samples. | Database search algorithms (e.g., Sequest, Mascot); label-free quantification or stable isotope labeling methods (e.g., SILAC, TMT). |

| Bioinformatics Analysis | Statistical analysis is performed to identify differentially expressed proteins. These proteins are then subjected to functional annotation and pathway analysis. | Volcano plots, hierarchical clustering, Gene Ontology (GO) enrichment analysis, KEGG pathway analysis. |

By applying these advanced research methodologies, scientists can build a comprehensive understanding of the biological effects of novel compounds, paving the way for the development of new and effective therapeutics.

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Glycylphenyl methanesulfonate (B1217627) |

| Glycine |

| Serine |

Lack of Publicly Available Research Data on "4-Glycylphenyl methanesulfonate" Prevents In-Depth Analysis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research or data specifically identifying or detailing the chemical compound “this compound.” Extensive searches have failed to yield information regarding its synthesis, chemical properties, mechanism of action, or any therapeutic applications.

As a result, the generation of a detailed scientific article adhering to the requested structured outline is not possible at this time. The absence of foundational research, preclinical or clinical studies, and any form of published findings on "this compound" means that any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

The requested sections and subsections, including future research directions such as the development of novel analogues, exploration of combination therapies, investigation of resistance mechanisms, and emerging therapeutic applications, are all contingent on an existing body of scientific work. Without any primary data on the compound itself, these areas cannot be addressed.

It is possible that "this compound" is a novel compound that has not yet been described in published literature, is known by a different chemical name or internal code, or is an intermediate in a proprietary synthetic pathway that is not publicly disclosed. Until research on this specific compound is published and becomes part of the scientific domain, a thorough and accurate article as requested cannot be compiled.

Q & A

Q. What are the recommended synthesis and purification methodologies for 4-glycylphenyl methanesulfonate?

Synthesis typically involves sulfonation or esterification reactions. For example, methanesulfonate esters can be synthesized via nucleophilic substitution using methanesulfonyl chloride and phenolic derivatives under controlled alkaline conditions . Purification requires chromatographic techniques (e.g., HPLC or flash chromatography) to isolate the target compound from byproducts. Analytical validation using NMR and mass spectrometry is critical to confirm structural integrity and purity (>95% by HPLC) .

Q. What analytical techniques are suitable for characterizing this compound and its derivatives?

Key methods include:

- UPLC-DAD : For quantifying residual methanesulfonates in synthesized products, with detection limits as low as 0.1 ppm .

- Ion Chromatography : To analyze ionic byproducts (e.g., sulfates, methanesulfonate ions) in reaction mixtures .

- NMR Spectroscopy : For structural elucidation, particularly to confirm glycyl and phenyl group positioning .

Q. What safety protocols are essential when handling methanesulfonate derivatives?

- Carcinogenicity/Mutagenicity : Use fume hoods and personal protective equipment (PPE), as methanesulfonates like ethyl methanesulfonate are confirmed mutagens .

- Environmental Risks : Avoid aqueous discharge due to potential bioaccumulation of lead or tin analogs; use closed-loop waste systems .

Advanced Research Questions

Q. How should experimental designs incorporate this compound in genetic or pharmacological studies?

- Control Groups : Include solvent controls (e.g., DMSO) and positive controls (e.g., methyl methanesulfonate for mutagenicity assays) to validate assay sensitivity .

- Dose Optimization : Conduct preliminary dose-response curves. For example, methyl methanesulfonate is used at 0.1–1 mM in mutagenesis studies .

- Replication : Use triplicate samples per condition and randomize plate layouts to mitigate batch effects .

Q. How can researchers resolve contradictions in reported biological activities of methanesulfonate derivatives?

- Source Variability : Compare synthetic batches using LC-MS to rule out impurity-driven effects (e.g., residual sulfonic acids) .

- Model-Specific Responses : Test across multiple cell lines or organisms. For example, methyl methanesulfonate shows differential genotoxicity in zebrafish vs. mammalian models .

- Mechanistic Studies : Use transcriptomic or proteomic profiling to identify off-target pathways .

Q. What mechanistic insights exist for methanesulfonate derivatives in neurobiological or oxidative stress studies?

- Oxidative Stress Modulation : Compounds like methyl methanesulfonate induce reactive oxygen species (ROS), which can be quantified via DPPH assays or glutathione depletion metrics .

- Cognitive Effects : Tricaine methanesulfonate (MS-222) alters working memory in zebrafish, suggesting CNS permeability; similar studies could explore 4-glycylphenyl analogs using behavioral assays like T-mazes .

- Enzyme Interactions : Evaluate inhibition/activation of liver microsomal enzymes (e.g., CYP450) using probe substrates, as seen with phenylacetic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.